

# Spectroscopic and Analytical Profile of Methyl 5-(tert-butoxycarbonylamino)nicotinate

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## Compound of Interest

Compound Name: Methyl 5-(tert-butoxycarbonylamino)nicotinate

Cat. No.: B175481

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A comprehensive technical guide providing in-depth spectroscopic and analytical data for **Methyl 5-(tert-butoxycarbonylamino)nicotinate** is now available for researchers, scientists, and professionals in drug development. This document offers a detailed characterization of the compound, crucial for its application in synthetic chemistry and pharmaceutical research.

## Summary of Spectroscopic Data

The structural integrity and purity of **Methyl 5-(tert-butoxycarbonylamino)nicotinate** (CAS No. 168618-38-0), with the molecular formula  $C_{12}H_{16}N_2O_4$ , have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The collated data provides a definitive analytical fingerprint of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR (Proton NMR): The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms within the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available in search results			

<sup>13</sup>C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (ppm)	Assignment
Data not available in search results	

## Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of key functional groups within the molecule through characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Description
Data not available in search results	

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

m/z	Interpretation
Data not available in search results	

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below to ensure reproducibility.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A standard protocol involves dissolving 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

**Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance the signal of the less abundant  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the empty sample holder or the pure solvent is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

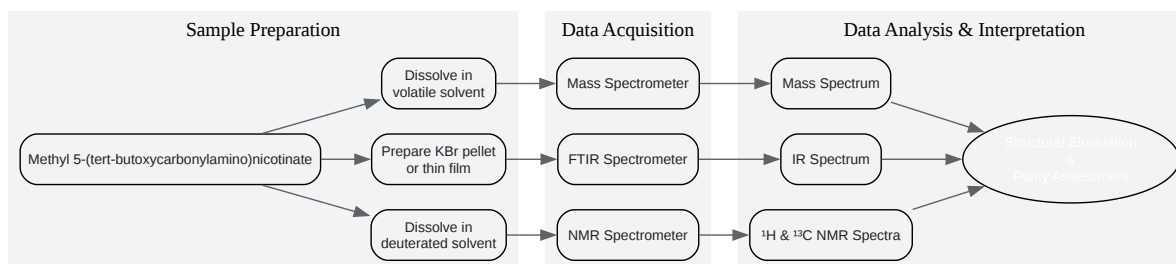
**Sample Preparation:** The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low  $\mu\text{g/mL}$  or  $\text{ng/mL}$  range for analysis.

**Data Acquisition:** Electrospray ionization (ESI) is a common technique for the analysis of polar organic molecules. The sample solution is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

## Data Analysis Workflow

The process of obtaining and interpreting the spectroscopic data for **Methyl 5-(tert-butoxycarbonylamino)nicotinate** follows a logical progression to ensure accurate structural

elucidation and purity assessment.



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### Workflow for Spectroscopic Analysis

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